molecular formula C7H14O B034158 6-Hepten-3-ol CAS No. 19781-77-2

6-Hepten-3-ol

Cat. No. B034158
CAS RN: 19781-77-2
M. Wt: 114.19 g/mol
InChI Key: XFXWEAWJVWCOBF-UHFFFAOYSA-N
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Description

Synthesis Analysis:

  • The stereoselective total synthesis of bioactive diarylheptanoids, including 6-hepten-3-ol, was achieved starting from 4-hydroxybenzaldehyde using Wittig olefination, hydrolytic kinetic resolution, and olefin cross-metathesis reactions (Kashanna et al., 2012).
  • 6-Methyl-2-nitro-1-phenyl-hept-4-en-3-ol, a related compound, was synthesized through a LiAlH4 catalyzed nitroaldol reaction, demonstrating carbon-carbon bond formation capabilities (Herrmann & König, 2011).

Molecular Structure Analysis:

  • The molecular structure of 6-hepten-3-ol was analyzed through computational methods, including density functional theory (DFT), which revealed its electronic properties and geometrical parameters, including bond lengths and angles (Stobiecka et al., 2016).

Chemical Reactions and Properties:

  • 6-Hepten-3-ol undergoes various chemical reactions such as cyclization, where it forms bicyclic compounds and undergoes reactions with OH and NO3 radicals and O3 (Bailey & Longstaff, 2001).
  • It exhibits radical scavenging activity, particularly against peroxyl radicals, and its structural and electronic properties play a significant role in its reactivity and stability (Stobiecka et al., 2016).

Physical Properties Analysis:Further research is needed to comprehensively understand the physical properties of 6-hepten-3-ol, as current literature primarily focuses on its synthesis, molecular structure, and chemical reactivity.

Chemical Properties Analysis:6-Hepten-3-ol's chemical properties are characterized by its reactivity in various chemical reactions, including radical scavenging activities and interactions with other chemical entities. The compound's structure plays a crucial role in these properties (Stobiecka et al., 2016).

Scientific Research Applications

  • Synthesis of Pyridine Bases : 6-Hepten-3-ol is utilized in the synthesis of pyridine bases such as 6-ethyl-2-picoline, 2,3,6-trimethylpyridine, and 2,3,5,6-tetramethylpyridine. This application was detailed in the study by Vereshchagin and Kotlyarevskii (1960) in the "Russian Chemical Bulletin" (Vereshchagin & Kotlyarevskii, 1960).

  • Suppressing Pro-inflammatory Mediators and Oxidative Stress : A compound isolated from Curcuma comosa, which includes 6-Hepten-3-ol, has been found to suppress pro-inflammatory mediators and oxidative stress in LPS-activated microglial cell lines. This was reported in the "Journal of Pharmacy and Pharmacology" by Jiamvoraphong et al. (2017) (Jiamvoraphong et al., 2017).

  • Synthetic Route to Phenestranes : The compound has been used in a synthetic route to [5.5.5.5] phenestranes through benzene-olefin cycloadditions, as documented by Mani et al. (1984) in "Helvetica Chimica Acta" (Mani et al., 1984).

  • Function as an Alarm Pheromone in Ants : 6-Methyl-5-hepten-2-one, related to 6-Hepten-3-ol, functions as an alarm pheromone in various Formica species of ants, as explored by Duffield et al. (1977) in the "Annals of The Entomological Society of America" (Duffield et al., 1977).

  • Inhibition of HIV-1 Replication : HEPT, a derivative of 6-Hepten-3-ol, has been identified as a potent and selective inhibitor of HIV-1 replication in vitro. Baba et al. (1989) reported this in "Biochemical and biophysical research communications" (Baba et al., 1989).

  • Predicting Anti-HIV Activity Using Neural Networks : HEPT derivatives' anti-HIV activity can be predicted using neural networks based on their molecular descriptors, as shown by Douali et al. (2003) in "Current pharmaceutical design" (Douali et al., 2003).

properties

IUPAC Name

hept-6-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-3-5-6-7(8)4-2/h3,7-8H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXWEAWJVWCOBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40941569
Record name Hept-6-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hepten-3-ol

CAS RN

19781-77-2
Record name 6-Hepten-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19781-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hepten-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hept-6-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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